

How does Diisopropyl maleate differ from Diisopropyl fumarate?

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Compound of Interest

Compound Name: Diisopropyl maleate

Cat. No.: B158051

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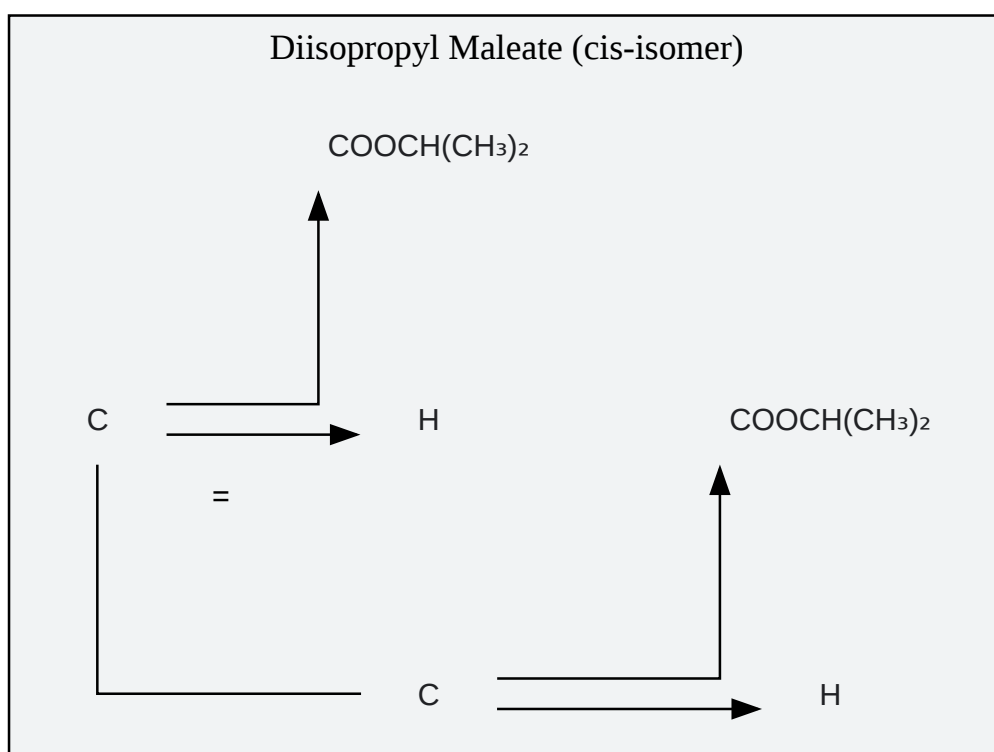
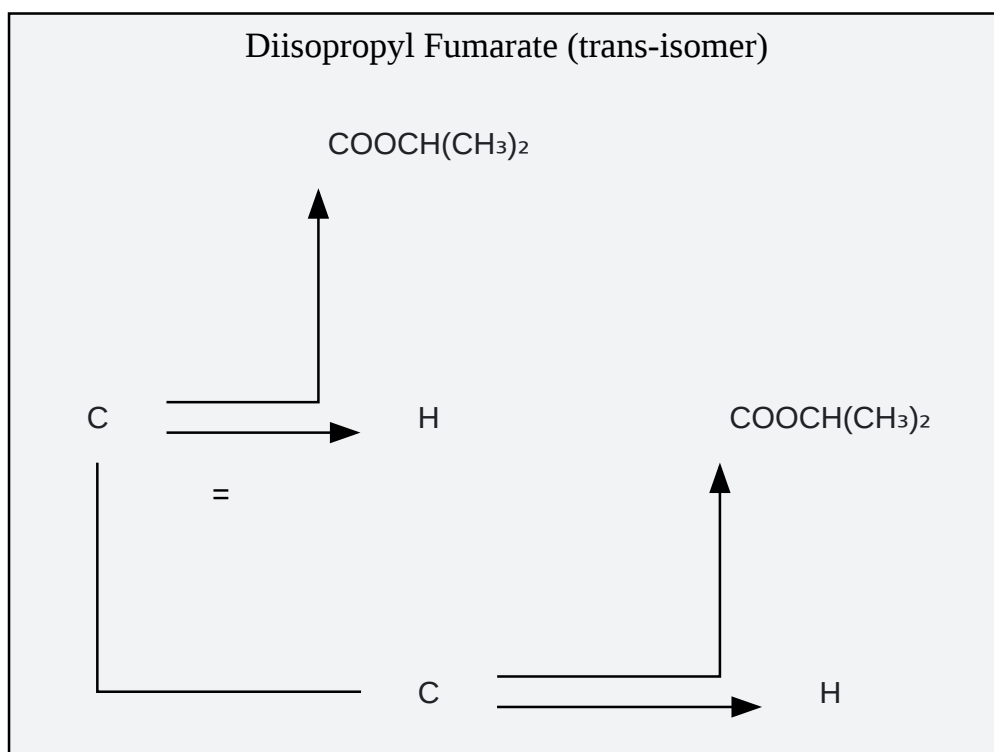
A Comparative Guide to **Diisopropyl Maleate** and Diisopropyl Fumarate for Researchers

Diisopropyl maleate and diisopropyl fumarate are organic compounds that share the same molecular formula ($C_{10}H_{16}O_4$) and molecular weight (200.23 g/mol).^{[1][2]} However, their chemical and physical properties, reactivity, and potential applications differ significantly due to a fundamental structural distinction: they are geometric isomers. This guide provides a detailed comparison of these two molecules, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific application.

Structural and Stereochemical Differences

The core difference between **diisopropyl maleate** and diisopropyl fumarate lies in their stereochemistry around the carbon-carbon double bond. **Diisopropyl maleate** is the cis (or Z) isomer, where the two isopropyl ester groups are on the same side of the double bond.^[1] This arrangement leads to steric hindrance and a less stable molecular configuration.

In contrast, diisopropyl fumarate is the trans (or E) isomer, with the isopropyl ester groups on opposite sides of the double bond.^[3] This trans configuration results in a more linear, symmetrical, and thermodynamically stable molecule.^[4]



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Caption: Molecular structures of **Diisopropyl Maleate** and Diisopropyl Fumarate.

Comparison of Physicochemical Properties

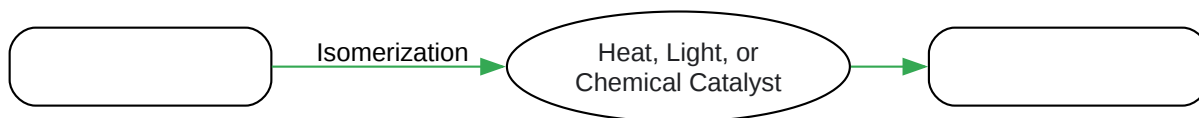
The difference in molecular geometry directly impacts the macroscopic physical properties of these isomers. The greater symmetry of diisopropyl fumarate allows for more efficient packing in the solid state, resulting in a significantly higher melting point compared to its cis counterpart.

Property	Diisopropyl Maleate (cis)	Diisopropyl Fumarate (trans)
CAS Number	10099-70-4[1][5]	7283-70-7[2][3]
Molecular Formula	C ₁₀ H ₁₆ O ₄ [1][5]	C ₁₀ H ₁₆ O ₄ [2][3]
Molecular Weight	200.23 g/mol [1][5]	200.23 g/mol [2][6]
Physical State	Liquid[1]	Liquid or low-melting solid[3][7]
Melting Point	-30.15 °C[1]	2 °C[6][7][8]
Boiling Point	225.5 °C @ 760 mmHg[1]	110 °C @ 12 mmHg[6][7][8]
Density	1.027 g/cm ³ [1][9]	~0.994 g/cm ³ [6][7]
Refractive Index	1.445[1]	1.433 - 1.437[6][7]
Water Solubility	9.9 g/L @ 20°C[1]	Moderately soluble in organic solvents[3]
LogP	1.95[1]	Not specified

Chemical Reactivity and Stability

Thermodynamic Stability: Diisopropyl fumarate is the more thermodynamically stable isomer. The cis configuration of **diisopropyl maleate** forces the bulky ester groups into close proximity, creating steric strain and raising the molecule's internal energy.[4]

Isomerization: Due to its lower stability, **diisopropyl maleate** can be converted into the more stable diisopropyl fumarate. This isomerization can be catalyzed by various means, including heat, light, or chemical catalysts like acids or radical initiators.[4][10]



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Caption: Isomerization pathway from **Diisopropyl Maleate** to Diisopropyl Fumarate.

Stereospecific Reactions: The geometry of these isomers is critical in reactions where stereochemistry is preserved. In the Diels-Alder reaction, for example, a cis-dienophile (like **diisopropyl maleate**) will yield a cis-substituted product, while a trans-dienophile (diisopropyl fumarate) will yield a trans-substituted product.[11] This stereospecificity is a cornerstone of modern organic synthesis.

Applications and Biological Activity

The distinct properties of these isomers lead to different primary applications.

- **Diisopropyl Maleate:** Its primary role is as a chemical intermediate and building block in organic synthesis.[12] It serves as a dienophile in Diels-Alder reactions and a Michael acceptor, making it valuable for creating complex pharmaceutical compounds and other organic molecules.[1][12] It is also used in the formulation of polymers, adhesives, and coatings.[1]
- **Diisopropyl Fumarate:** This isomer is frequently used as a reactive diluent in the production of unsaturated polyester resins to reduce viscosity.[7] It also acts as a monomer in polymerization and an intermediate in organic synthesis.[3] Notably, diisopropyl fumarate has been identified as a potential material for creating scaffolds in bone tissue engineering.[13]

While specific comparative biological data for these two diisopropyl esters is limited, the broader class of fumaric acid esters (FAEs) is well-known for its immunomodulatory effects. Dimethyl fumarate (DMF) is an approved oral therapy for psoriasis and multiple sclerosis.[14] [15] FAEs often act as prodrugs, and their distinct ester groups can lead to different pharmacokinetic and pharmacodynamic profiles.[16] This suggests that **diisopropyl maleate** and fumarate would likely exhibit different biological activities and metabolic fates if used in a therapeutic context.

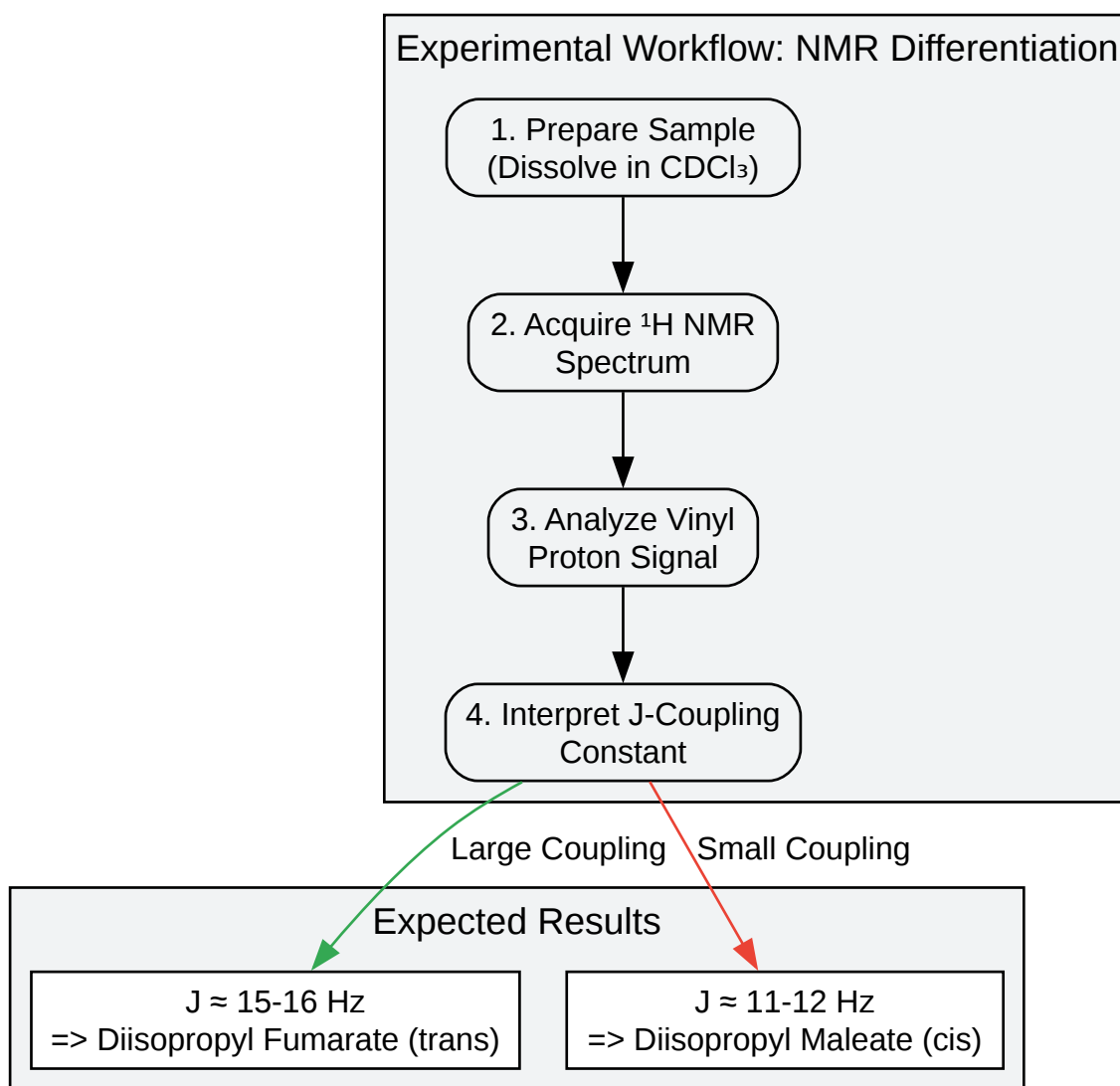
Experimental Protocols

Protocol 1: Differentiation of Isomers via ^1H NMR Spectroscopy

Objective: To distinguish between **diisopropyl maleate** and diisopropyl fumarate using proton nuclear magnetic resonance (^1H NMR) spectroscopy. The key differentiating feature is the coupling constant ($^3J_{\text{HH}}$) between the two vinyl protons on the double bond.

Methodology:

- Sample Preparation: Dissolve an accurately weighed sample (approx. 10-20 mg) of the ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire the ^1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
- Spectral Analysis:
 - Identify the signals corresponding to the vinyl protons ($-\text{CH}=\text{CH}-$). These will appear as singlets or narrow multiplets, typically in the range of 6.0-7.0 ppm.
 - Measure the coupling constant (J-value) for these protons.
- Interpretation:
 - Diisopropyl Fumarate (trans): The vinyl protons will exhibit a large coupling constant, typically in the range of $^3J_{\text{HH}} = 15\text{-}16$ Hz.
 - **Diisopropyl Maleate** (cis): The vinyl protons will show a smaller coupling constant, typically $^3J_{\text{HH}} = 11\text{-}12$ Hz.



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Caption: Workflow for differentiating isomers using ¹H NMR spectroscopy.

Protocol 2: Catalytic Isomerization of Diisopropyl Maleate

Objective: To demonstrate the conversion of the less stable **diisopropyl maleate** to the more stable diisopropyl fumarate.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **diisopropyl maleate** (1.0 eq.) in a suitable solvent (e.g., toluene).
- **Catalyst Addition:** Add a catalytic amount of a radical initiator, such as a solution of iodine (I_2) or bromine (Br_2) in the same solvent (e.g., 0.1 eq.).
- **Reaction Conditions:** Heat the mixture to reflux or expose it to a strong light source (if using a photolabile catalyst) to initiate the isomerization.
- **Monitoring:** Monitor the reaction progress over time by withdrawing small aliquots and analyzing them by Gas Chromatography (GC) or 1H NMR spectroscopy. The appearance and growth of the peak corresponding to diisopropyl fumarate will indicate successful isomerization.
- **Workup and Isolation:** Once the reaction reaches equilibrium or completion, cool the mixture to room temperature. Wash the solution with an aqueous solution of sodium thiosulfate to remove the halogen catalyst, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., $MgSO_4$), filter, and remove the solvent under reduced pressure to obtain the product mixture, which will be enriched in diisopropyl fumarate.

Disclaimer: This protocol is a general guideline. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and a fume hood.

Conclusion

The distinction between **diisopropyl maleate** and diisopropyl fumarate is a clear example of how stereochemistry governs molecular properties and function. While they are compositionally identical, the cis geometry of the maleate results in lower stability and different physical properties compared to the more stable trans fumarate. These differences dictate their respective applications, from the maleate's use as a versatile synthetic intermediate to the fumarate's role in polymer science and biomaterials. For researchers in chemistry and drug development, a thorough understanding of this isomerism is essential for predictable and successful outcomes in synthesis and application.

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